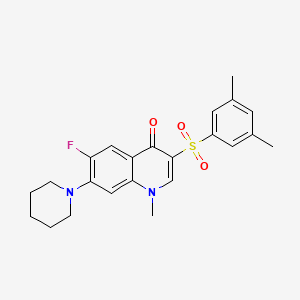

![molecular formula C24H21N5O2S B2876429 N-(2,3-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 899348-57-3](/img/structure/B2876429.png)

N-(2,3-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,3-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

A significant portion of research involving triazoloquinazolinones focuses on their synthesis and the exploration of their chemical properties. One study detailed the preparation of triazoloquinazolinium betaines through the reaction of thiosemicarbazides with dicyclohexylcarbodiimide, revealing insights into their molecular structure through X-ray crystallography (Crabb et al., 1999). This foundational work aids in understanding the chemical behavior and potential applications of related compounds.

Biological Activities

The biological activities of triazoloquinazolinone derivatives have been extensively explored, with several studies highlighting their pharmacological potentials:

Antihistaminic Properties

Novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and shown to possess significant H(1)-antihistaminic activity, with one compound being highlighted for its low sedative effect compared to chlorpheniramine maleate (Alagarsamy et al., 2008).

Adenosine Receptor Antagonism

Another study identified 2-amino[1,2,4]triazolo[1,5-c]quinazolines as potent adenosine receptor antagonists. The research discovered compounds with high potency and selectivity towards A3AR antagonism, as well as multitarget antagonists for various adenosine receptors, showcasing the therapeutic potential in modulating adenosine-mediated physiological processes (Burbiel et al., 2016).

Anticancer Activity

A study on the synthesis of new 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas reported significant anticancer activity against human neuroblastoma and colon carcinoma cell lines, highlighting the therapeutic potential of triazoloquinazolinone derivatives in cancer treatment (Reddy et al., 2015).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the sulfonyl and amine groups. Common reagents and conditions include:

Starting Materials: 2,3-dimethylaniline, 4-methylbenzenesulfonyl chloride, and appropriate triazole precursors.

Reaction Conditions: Use of catalysts such as palladium or copper, solvents like dichloromethane or ethanol, and temperature control ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

Eigenschaften

IUPAC Name |

N-(2,3-dimethylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O2S/c1-15-11-13-18(14-12-15)32(30,31)24-23-26-22(25-20-9-6-7-16(2)17(20)3)19-8-4-5-10-21(19)29(23)28-27-24/h4-14H,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPGBLXNYXOIJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC(=C5C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2876355.png)

![2-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2876357.png)

![9-cyclohexyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876360.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2876362.png)

![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2876367.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2876369.png)